molecular formula C10H8ClF3O3 B12090081 3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid

Cat. No.: B12090081
M. Wt: 268.61 g/mol
InChI Key: OMTLVIQEJAFGHP-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H8ClF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a 3,3,3-trifluoropropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 3,3,3-trifluoropropanol.

    Reaction: The 3-chlorobenzoic acid is reacted with 3,3,3-trifluoropropanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom may participate in hydrogen bonding or other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid
  • 3-Chloro-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of both chlorine and trifluoropropoxy groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClF3O3

Molecular Weight

268.61 g/mol

IUPAC Name

3-chloro-4-(3,3,3-trifluoropropoxy)benzoic acid

InChI

InChI=1S/C10H8ClF3O3/c11-7-5-6(9(15)16)1-2-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)

InChI Key

OMTLVIQEJAFGHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCC(F)(F)F

Origin of Product

United States

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